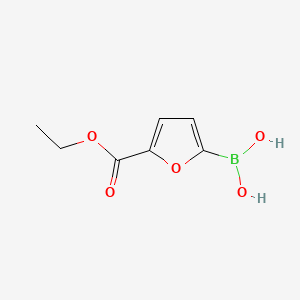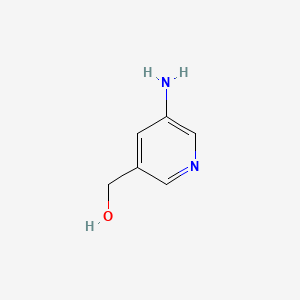
5,5,6,6-Tetradeuteriohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6-Tetradeuteriohexadecanoic acid, also known as 5,5,6,6-tetradeutero-9-octadecenoic acid (5,5,6,6-TDOA), is a long-chain fatty acid that has been studied in recent years for its potential applications in the field of scientific research. It is a naturally occurring fatty acid found in a variety of plant and animal sources, and it has been used in laboratory experiments to study its biochemical and physiological effects. The unique structure of 5,5,6,6-TDOA makes it an attractive choice for research applications, as it can be used to study the effects of deuterium on biological systems.
Aplicaciones Científicas De Investigación
5,5,6,6-TDOA has been studied for its potential applications in the field of scientific research. It has been used to study the effects of deuterium on biological systems, such as proteins, enzymes, hormones, and cells. It has also been used to study the effects of deuterium on the metabolism of lipids and carbohydrates. 5,5,6,6-TDOA has also been studied for its potential applications in drug discovery and development, as it can be used to study the effects of deuterium on the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
The exact mechanism of action of 5,5,6,6-TDOA is not yet fully understood. However, it is believed that the deuterium atoms in 5,5,6,6-TDOA interact with the hydrogen atoms in biological systems, resulting in changes in the properties and functions of proteins, enzymes, hormones, and cells. It is also believed that the deuterium atoms in 5,5,6,6-TDOA can alter the metabolism of lipids and carbohydrates, resulting in changes in the energy production and storage of cells.
Biochemical and Physiological Effects
5,5,6,6-TDOA has been studied for its potential effects on biochemical and physiological processes. In laboratory experiments, it has been shown to modulate the activity of enzymes, hormones, and other proteins, as well as alter the metabolism of lipids and carbohydrates. It has also been shown to affect the expression of genes and the activity of certain signaling pathways. Additionally, 5,5,6,6-TDOA has been shown to affect cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5,5,6,6-TDOA in laboratory experiments offers several advantages. It is a naturally occurring fatty acid, so it is readily available and relatively inexpensive to obtain. Additionally, its unique structure makes it an attractive choice for research applications, as it can be used to study the effects of deuterium on biological systems. However, there are also some limitations to using 5,5,6,6-TDOA in laboratory experiments. For example, it is difficult to accurately measure the concentration of 5,5,6,6-TDOA in biological samples, and the effects of 5,5,6,6-TDOA on biochemical and physiological processes may vary depending on the concentration used.
Direcciones Futuras
There are several potential future directions for the study of 5,5,6,6-TDOA. For example, further research could be conducted to investigate the effects of 5,5,6,6-TDOA on the metabolism of lipids and carbohydrates, as well as its effects on gene expression and signaling pathways. Additionally, further research could be conducted to investigate the potential applications of 5,5,6,6-TDOA in drug discovery and development. Finally, further research could be conducted to develop methods
Métodos De Síntesis
5,5,6,6-TDOA can be synthesized using a variety of methods, including chemical synthesis, biocatalysis, and enzymatic synthesis. Chemical synthesis involves the reaction of a suitable starting material with a deuterated reagent, such as deuterated acetic acid, to produce 5,5,6,6-TDOA. Biocatalytic synthesis involves the use of enzymes to catalyze the reaction of a suitable starting material with a deuterated reagent to produce 5,5,6,6-TDOA. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of a suitable starting material with a deuterated reagent to produce 5,5,6,6-TDOA.
Propiedades
IUPAC Name |
5,5,6,6-tetradeuteriohexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-AREBVXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C([2H])([2H])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













